molecular formula C24H24N4O4 B2470105 N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2034256-52-3

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2470105
CAS RN: 2034256-52-3
M. Wt: 432.48
InChI Key: RIWSMLOPQATZAR-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The indole moiety in this compound has been associated with anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways. Further studies are needed to elucidate the specific mechanisms and potential clinical applications .

Antimicrobial Activity

Indole derivatives have shown promise as antimicrobial agents. This compound’s unique structure may contribute to its ability to combat bacterial and fungal infections. Researchers have explored its efficacy against various pathogens, including drug-resistant strains. Investigating its mode of action and optimizing its antimicrobial properties could lead to novel therapeutic options .

Neuroprotective Effects

Indoles have been linked to neuroprotection and modulation of neurotransmitter systems. This compound’s intricate structure suggests potential interactions with neuronal receptors. Researchers might explore its effects on neurodegenerative diseases, synaptic plasticity, and cognitive function. Preclinical studies could provide valuable insights .

Anti-inflammatory Activity

The indole scaffold often exhibits anti-inflammatory properties. This compound could be investigated for its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its anti-inflammatory potential may lead to novel treatments for chronic inflammatory conditions .

Metabolic Disorders

Given the complexity of its structure, this compound might interact with metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid homeostasis, and insulin sensitivity. Investigating its potential in managing metabolic disorders like diabetes and obesity is an exciting avenue .

Drug Delivery Systems

The unique combination of indole and oxalamide moieties could make this compound suitable for drug delivery applications. Researchers might investigate its use as a carrier for targeted drug delivery, exploiting its stability and potential interactions with cellular receptors .

Pharmacophore Design

Understanding the pharmacophoric features of this compound could guide the design of novel drug candidates. Researchers could explore its interactions with specific protein targets, aiming to develop more effective and selective therapeutic agents .

Chemical Biology and Medicinal Chemistry

This compound’s intricate structure provides ample opportunities for chemical biology studies. Researchers could synthesize analogs, probe their interactions with biological macromolecules, and explore structure-activity relationships. Such investigations contribute to the advancement of medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-27-8-6-14-10-15(2-4-19(14)27)20(29)13-25-23(31)24(32)26-18-11-16-3-5-21(30)28-9-7-17(12-18)22(16)28/h2,4,6,8,10-12,20,29H,3,5,7,9,13H2,1H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWSMLOPQATZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCN5C(=O)CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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